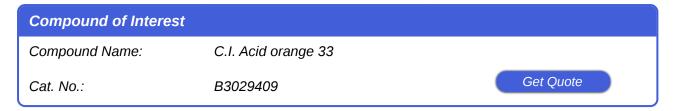


# Application Notes and Protocols: Pseudo-Second-Order Kinetics in Acid Orange 33 Removal

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

Acid Orange 33 is an anionic azo dye commonly used in the textile industry. Its release into water bodies poses significant environmental and health concerns due to its toxicity and low biodegradability.[1] Adsorption is a widely employed, effective method for removing such dyes from wastewater.[2][3] To design and optimize an efficient adsorption-based water treatment system, it is crucial to understand the kinetics of the adsorption process.

The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes from aqueous solutions, providing insights into the rate-limiting step and the mechanism of adsorption.[4][5] This model assumes that the rate of adsorption is controlled by chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[4] This document provides detailed application notes, experimental protocols, and data presentation for studying the pseudo-second-order kinetics of Acid Orange 33 removal.

# Theoretical Background: The Pseudo-Second-Order Model



The pseudo-second-order model is based on the assumption that the rate-limiting step may be chemical adsorption.[4] The differential form of the equation is expressed as:

$$dqt/dt = k2(qe - qt)2$$

#### Where:

- qe (mg/g) is the amount of dye adsorbed at equilibrium.
- qt (mg/g) is the amount of dye adsorbed at time t (min).
- k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

By integrating the above equation for the boundary conditions qt = 0 at t = 0 and qt = qt at t = t, the following linear form is obtained:

$$t/qt = 1/(k2qe2) + t/qe$$

A plot of t/qt versus t should yield a straight line if the adsorption process follows the pseudo-second-order model. The values of qe and k2 can be determined from the slope (1/qe) and the intercept (1/k2qe2) of the linear plot, respectively. A high correlation coefficient (R²) value indicates that the model accurately describes the adsorption kinetics.[3][6]

## **Data Presentation**

The following table summarizes experimental data for the removal of Acid Orange 33 by CTAB-modified bentonite, which was found to follow pseudo-second-order kinetics.[7][8]



Adsor bent	Initial Dye Conc. (mg/L	Adsor bent Dose (mg)	рН	Temp eratur e (°C)	Conta ct Time (min)	qe (exp) (mg/g )	qe (cal) (mg/g )	k2 (g/mg ·min)	R²
CTAB- Modifi ed Bento nite	50	80	2	25	90	50.0	50.5	0.025	>0.986
Na- Bento nite	50	80	2	25	90	4.0	4.1	0.068	>0.986

Note: The values for qe(cal), k2, and R<sup>2</sup> are derived from the study indicating a good fit for the pseudo-second-order model. The experimental conditions shown led to the maximum adsorption efficiency for the CTAB-modified bentonite.[7][8]

## **Experimental Protocols**

This section outlines a detailed protocol for conducting batch adsorption experiments to investigate the kinetics of Acid Orange 33 removal.

#### 4.1. Materials and Reagents

- Acid Orange 33 dye
- Adsorbent (e.g., CTAB-modified bentonite, activated carbon)
- Hydrochloric acid (HCl, 0.1 M) for pH adjustment
- Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
- Distilled or deionized water
- Erlenmeyer flasks (250 mL)



- Pipettes and graduated cylinders
- Filter paper or centrifuge tubes
- 4.2. Equipment
- UV-Vis Spectrophotometer
- Orbital shaker or magnetic stirrer
- pH meter
- Analytical balance
- Centrifuge (optional)
- 4.3. Stock Solution Preparation
- Accurately weigh 1.0 g of Acid Orange 33 powder.
- Dissolve the dye in 1000 mL of distilled water to prepare a stock solution of 1000 mg/L.
- Prepare working solutions of desired concentrations (e.g., 50 mg/L) by diluting the stock solution.[7]
- 4.4. Batch Adsorption Kinetic Study
- Add a predetermined amount of adsorbent (e.g., 80 mg) into a series of 250 mL Erlenmeyer flasks.[7]
- Add a fixed volume of the Acid Orange 33 working solution (e.g., 100 mL of 50 mg/L solution) to each flask.
- Adjust the initial pH of the solutions to the desired value (e.g., pH 2) using 0.1 M HCl or 0.1
  M NaOH.[7]
- Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).[5]



- Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
- Immediately after withdrawal, separate the adsorbent from the solution by filtration or centrifugation.
- Measure the absorbance of the supernatant at the maximum wavelength of Acid Orange 33
  (λmax) using a UV-Vis spectrophotometer.
- Use a pre-established calibration curve to determine the residual concentration of the dye
  (Ct) in the solution.

#### 4.5. Data Analysis

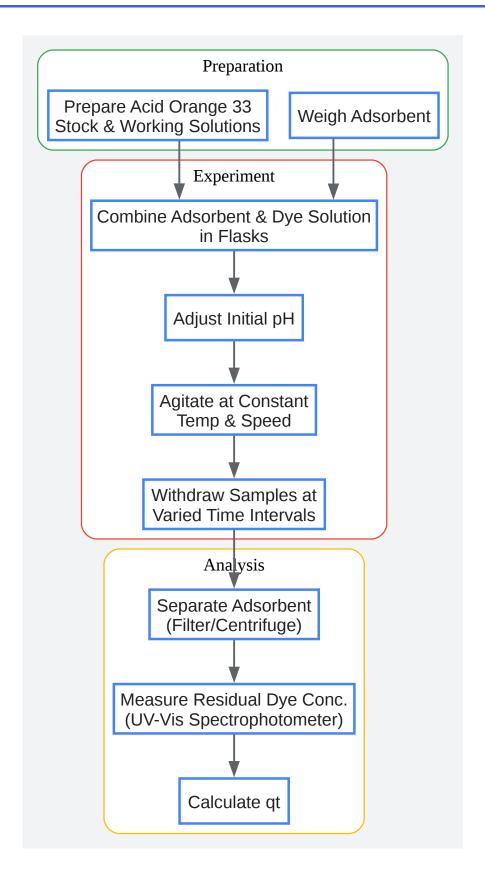
- Calculate the amount of dye adsorbed per unit mass of adsorbent at time t, qt (mg/g), using the following equation: qt = (C0 - Ct) \* V / m Where:
  - C0 is the initial dye concentration (mg/L).
  - Ct is the dye concentration at time t (mg/L).
  - V is the volume of the solution (L).
  - m is the mass of the adsorbent (g).
- Calculate the value of t/qt for each time point.
- Plot t/qt versus t.
- Perform a linear regression on the plotted data to obtain the slope, intercept, and the correlation coefficient (R<sup>2</sup>).
- Calculate the equilibrium adsorption capacity, qe, and the pseudo-second-order rate constant, k2, from the slope and intercept:
  - qe = 1 / slope
  - k2 = slope<sup>2</sup> / intercept



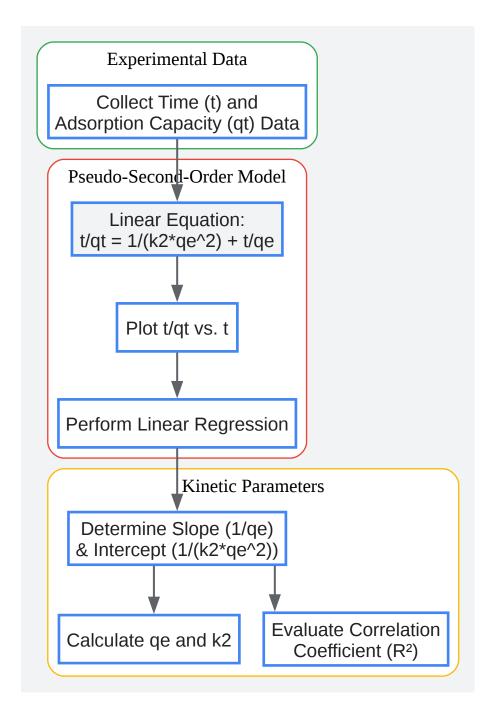


## **Visualizations**









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